(2,2-Difluorocyclobutyl)methanamine hydrochloride

説明

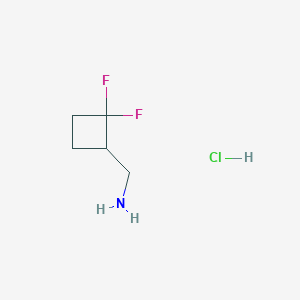

(2,2-Difluorocyclobutyl)methanamine hydrochloride (CAS: 2055839-95-5) is a fluorinated cyclobutane derivative with the molecular formula C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . The compound features a cyclobutane ring substituted with two fluorine atoms at the 2,2-positions and a primary amine group attached via a methylene bridge. Its unique structure balances moderate ring strain (compared to cyclopropane derivatives) and conformational flexibility, making it a valuable building block in medicinal chemistry and materials science.

特性

IUPAC Name |

(2,2-difluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(5)3-8;/h4H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVAKBKIJCQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055839-95-5 | |

| Record name | Cyclobutanemethanamine, 2,2-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055839-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-difluorocyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of (2,2-Difluorocyclobutyl)methanamine hydrochloride involves several steps, typically starting with the preparation of the cyclobutyl ring followed by the introduction of fluorine atoms and the amine group. One common method involves the reaction of cyclobutylamine with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of specialized equipment and reagents to ensure high yield and purity of the final product .

化学反応の分析

(2,2-Difluorocyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions typically include carbonyl compounds or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

科学的研究の応用

Structure and Synthesis

The synthesis of (2,2-Difluorocyclobutyl)methanamine hydrochloride typically involves:

- Preparation of the Cyclobutyl Ring : Starting from cyclobutylamine.

- Fluorination : Using fluorinating agents to introduce fluorine atoms.

- Formation of Hydrochloride Salt : Treating the intermediate with hydrochloric acid.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Producing carbonyl compounds or carboxylic acids.

- Reduction : Leading to the formation of amines or alcohols.

- Nucleophilic Substitution : The amine group can be replaced by other nucleophiles.

Chemistry

This compound serves as an important building block in organic synthesis. Its unique properties allow researchers to design new molecules for pharmaceuticals and agrochemicals, enhancing their efficacy and stability.

Biology

In biochemical studies, this compound is utilized to explore the effects of fluorine substitution on biological activity. It is particularly useful for modifying peptides and proteins, aiding in the investigation of their structure-function relationships.

Medicine

While not used directly in clinical settings, it acts as a precursor for synthesizing potential drug candidates. Researchers leverage this compound to develop new therapeutic agents with improved safety profiles and effectiveness.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials, demonstrating its versatility beyond academic research.

Case Study 1: Drug Development

In a recent study published in a peer-reviewed journal, researchers synthesized novel compounds based on this compound that exhibited promising anti-cancer activity. The fluorinated derivatives showed enhanced cell permeability and selectivity towards cancer cells compared to non-fluorinated analogs.

Case Study 2: Biochemical Modifications

A research team utilized this compound to modify peptide sequences to investigate how fluorine substitution affects binding affinity to target receptors. The results indicated significant changes in receptor interactions, paving the way for developing more effective peptide-based therapeutics.

作用機序

The mechanism of action of (2,2-Difluorocyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the cyclobutyl ring can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclobutane vs. Cyclopropane Derivatives

(2,2-Difluorocyclopropyl)methanamine Hydrochloride

- Molecular Formula : C₄H₈ClF₂N

- Molecular Weight : 143.56 g/mol

- Reduced steric bulk due to the smaller ring size. Lower molecular weight may improve bioavailability but reduce metabolic stability .

(3,3-Difluorocyclobutyl)methanamine Hydrochloride

- CAS : 1159813-93-0

- Molecular Formula : C₅H₁₀ClF₂N (same as the target compound)

- Conformational preferences differ due to fluorine placement, which could influence binding to biological targets .

Aromatic-Substituted Analogs

(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : 201.67 g/mol

- Cyclopropane-phenyl linkage increases lipophilicity, which may affect blood-brain barrier penetration .

(1-(2-(Trifluoromethyl)phenyl)cyclobutyl)methanamine Hydrochloride

Heterocyclic and Fused-Ring Derivatives

(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₆H₁₁ClN₄

- Molecular Weight : 174.63 g/mol

- Key Differences: The 1,2,4-triazole ring introduces hydrogen-bonding capability and metal-coordination sites, useful in catalysis or metalloenzyme inhibition.

rac-1-[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine Hydrochloride

Comparative Data Table

生物活性

(2,2-Difluorocyclobutyl)methanamine hydrochloride is a compound with significant potential in biochemical and pharmaceutical research. This article delves into its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Overview

- Chemical Name : this compound

- Molecular Formula : C5H10ClF2N

- Molecular Weight : 157.59 g/mol

- CAS Number : 2055839-95-5

The compound features a cyclobutyl ring with two fluorine substituents and an amine group, which contributes to its unique reactivity and biological properties.

The mechanism of action for this compound involves:

- Interaction with Biological Targets : The presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to form hydrogen bonds with biological molecules. This interaction can influence various biochemical pathways and cellular functions.

- Chemical Reactivity : The amine group can participate in nucleophilic substitution reactions, making the compound a versatile building block for synthesizing other biologically active molecules.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis .

- Enzyme Interaction : It has been observed to interact with key metabolic enzymes, potentially altering their activity and influencing metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.

- Peptide Modification : The compound is utilized in biochemical studies to modify peptides and proteins, allowing researchers to investigate the effects of fluorine substitution on biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Antitumor Activity :

- A study investigated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

- Metabolic Pathway Analysis :

- Protein Interaction Studies :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclobutylamine | Lacks fluorine substitution | Less reactive |

| (2,2-Difluorocyclobutyl)methanol | Hydroxyl group instead of amine | Different chemical properties |

| (2,2-Difluorocyclobutyl)acetic acid | Contains a carboxylic acid group | Altered reactivity |

This comparison highlights how the fluorinated structure enhances the compound's reactivity and potential applications in drug discovery.

Q & A

Q. What are the key synthetic routes for (2,2-Difluorocyclobutyl)methanamine hydrochloride?

The compound is typically synthesized via a multi-step pathway involving cyclobutane ring formation followed by functionalization. A common approach includes:

- Step 1 : Cyclization of fluorinated precursors (e.g., 3,3-difluorocyclobutanone) with methoxymethylamine to form an imine intermediate.

- Step 2 : Reduction of the imine using sodium borohydride (NaBH₄) to yield the primary amine.

- Step 3 : Hydrochloride salt formation via reaction with HCl in an aprotic solvent like diethyl ether . Critical Parameters :

- Solvent choice (e.g., THF or methanol) impacts reaction kinetics.

- Temperature control during reduction (0–5°C) minimizes side reactions.

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹⁹F NMR : Assign peaks for cyclobutane protons (δ 2.5–3.5 ppm) and fluorine atoms (δ -120 to -140 ppm for CF₂ groups). Fluorine coupling constants (²J₆F) confirm geminal difluoro configuration .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 157.59 (base peak) and isotopic patterns consistent with Cl and F .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, and Cl percentages .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hygroscopic degradation.

- Stability in Solution : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid aqueous buffers (pH > 7) to prevent amine deprotonation and cyclobutane ring strain .

Advanced Research Questions

Q. How can the yield of this compound be optimized in multi-step syntheses?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate imine formation.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for higher intermediate solubility.

- Workup Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amine intermediate before salt formation . Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₄ in MeOH (0°C) | 68 | 92 |

| NaBH₄ in THF (RT) | 45 | 85 |

| LiAlH₄ in Et₂O (0°C) | 72 | 95 |

Q. How can discrepancies in ¹⁹F NMR data for fluorinated cyclobutane derivatives be resolved?

- Variable Temperature NMR : Conduct experiments at -40°C to slow ring puckering dynamics, resolving split peaks caused by conformational exchange.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict fluorine chemical shifts and compare with experimental data .

Q. What strategies are effective for analyzing by-products in the synthesis of this compound?

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Major by-products include:

- N-Methylated derivatives (from over-reduction).

- Cyclobutane ring-opened products (under acidic conditions) .

- X-ray Crystallography : Confirm the hydrochloride salt’s crystal structure to rule out polymorphic impurities.

Q. How does the fluorinated cyclobutane ring influence biological activity in medicinal chemistry studies?

- Receptor Binding : The rigid cyclobutane scaffold enhances selectivity for G-protein-coupled receptors (GPCRs) by restricting conformational flexibility.

- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, improving pharmacokinetic profiles in in vitro hepatic microsome assays .

Data Contradiction Analysis

Q. How should researchers address conflicting melting points reported for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。